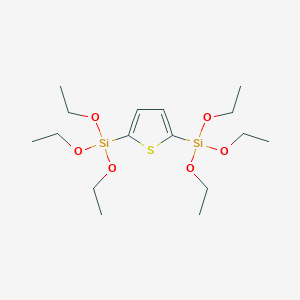

2,5-Bis(triethoxysilyl)thiophene

Vue d'ensemble

Description

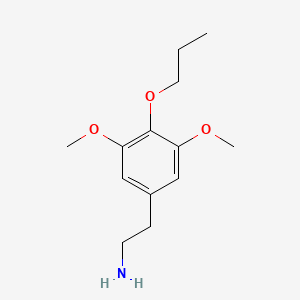

2,5-Bis(triethoxysilyl)thiophene is a chemical compound that is part of a broader family of thiophene derivatives. These compounds are of significant interest due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their photoluminescent properties. The synthesis and study of these materials are crucial for the development of new materials with tailored properties for specific applications.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes, involves the formation of compounds with blue emission characteristics. These compounds are synthesized to have a quantum yield of 3-5%, which is a measure of their efficiency in emitting light upon excitation . The synthesis process often employs cyclic voltammetry to investigate the electrochemical behavior of the monomers, which is a critical step in understanding their properties and potential applications in optoelectronic devices .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is a key factor in their performance and properties. For instance, the crystal structure of 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide has been determined using powder X-ray diffraction data, which is crucial for understanding the material's high efficiency of blue fluorescence emission in the solid state . Structural differences within the family of thiophene-S,S-dioxide derivatives can be rationalized in terms of competing intermolecular interactions, which promote different structure types and influence their photoluminescent properties .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that can affect their stability and performance. For example, the photolysis of poly[2,5-bis(dimethylsilyl)thiophene] results in the degradation of the polymer, and the structure of the photoproducts and the mechanisms for their formation have been discussed . Understanding these reactions is essential for the development of stable materials for long-term applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] highlights the importance of stability in potential applications . Additionally, the spectroscopic and computational study of conjugated aryl-substituted 2,5-bis(2-thien-2-ylethenyl)thiophene-based oligomers provides insights into how charge moves through these molecules, which is crucial for their use in electronic devices . The planarity of the oligothienyl group and the linearity of the trimethylsilyl-alkyne groups in 2,5-Bis(trimethylsilylethynyl)thieno[3,2-b]thiophene are also important for the π-conjugation that extends through the material, affecting its electronic properties .

Applications De Recherche Scientifique

Polysilsesquioxane Materials

2,5-Bis(triethoxysilyl)thiophene has been used in the synthesis of arylene- and alkylene-bridged polysilsesquioxane materials. These materials are notable for their high surface areas, up to 1100 m²/g, and their microporous nature, making them potentially useful in a range of applications such as catalysis and filtration (Small et al., 1993).

Optoelectronic Properties Tuning

This compound has been utilized in the field of optoelectronics. Its derivatives have been involved in Stille cross-coupling reactions to produce thiophene 1,1-dioxides with varying substituents, influencing their electron-donating or withdrawing capabilities. This is critical for tuning the optoelectronic properties of materials (Tsai et al., 2013).

Photochromic Periodic Mesoporous Organosilicas

In the development of photochromic materials, bis-silylated dithienylethene derivatives of 2,5-Bis(triethoxysilyl)thiophene have been synthesized. These compounds serve as building blocks for novel photochromic periodic mesoporous organosilicas, which are of interest in the field of material science for their unique light-responsive properties (Abboud, 2020).

Fluorescent Dye Synthesis

2,5-Bis(triethoxysilyl)thiophene derivatives have also been used in the synthesis of fluorescent dyes, such as BBTA, which exhibit large Stokes shifts and high stability. These dyes have applications in live cell imaging due to their low cytotoxicity and excellent photo-stability (Gao et al., 2017).

Photodegradation Studies

Research on polymers like Poly[2,5-bis(dimethylsilyl)thiophene] has shown their susceptibility to photodegradation, an important factor in assessing the longevity and stability of materials used in outdoor applications or under intense light exposure (Hu & Weber, 1989).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGMFANSAVZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573025 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(triethoxysilyl)thiophene | |

CAS RN |

40190-22-5 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)